CID 22258733 CID 22258733 IκB kinase inhibitor (IC50 values are 8.5 and 250 nM for IKKβ and IKKα respectively). Selective for IKKα and IKKβ over IKK3, Syk and MAPKKK4 (IC50 values are > 20 μM). Inhibits DNA binding activity of NF-κB. Blocks NF-κB pathway in multiple myeloma cell lines; induces cell growth arrest and apoptosis.
Brand Name: Vulcanchem
CAS No.: 406208-42-2
VCID: VC0004895
InChI: InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24-25H,4-9,12,23H2/b20-17-
SMILES: C1CC1COC2=CC=CC(=O)C2=C3C=C(C(=C(N3)N)C#N)C4CCNCC4
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol

CID 22258733

CAS No.: 406208-42-2

Inhibitors

VCID: VC0004895

Molecular Formula: C21H24N4O2

Molecular Weight: 364.4 g/mol

CID 22258733 - 406208-42-2

CAS No. 406208-42-2
Product Name CID 22258733
Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
IUPAC Name (6E)-2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24-25H,4-9,12,23H2/b20-17-
Standard InChIKey DWQVGCQPWXKRKO-JZJYNLBNSA-N
Isomeric SMILES C1CC1COC\2=CC=CC(=O)/C2=C/3\C=C(C(=C(N3)N)C#N)C4CCNCC4
SMILES C1CC1COC2=CC=CC(=O)C2=C3C=C(C(=C(N3)N)C#N)C4CCNCC4
Canonical SMILES C1CC1COC2=CC=CC(=O)C2=C3C=C(C(=C(N3)N)C#N)C4CCNCC4
Description IκB kinase inhibitor (IC50 values are 8.5 and 250 nM for IKKβ and IKKα respectively). Selective for IKKα and IKKβ over IKK3, Syk and MAPKKK4 (IC50 values are > 20 μM). Inhibits DNA binding activity of NF-κB. Blocks NF-κB pathway in multiple myeloma cell lines; induces cell growth arrest and apoptosis.
Synonyms 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile
PubChem Compound 22258733
Last Modified Nov 14 2021
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